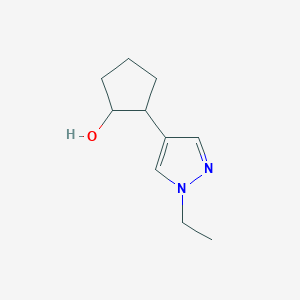

2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol

Description

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-(1-ethylpyrazol-4-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C10H16N2O/c1-2-12-7-8(6-11-12)9-4-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3 |

InChI Key |

GBQNMBKLJPNIOU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C2CCCC2O |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis generally proceeds via a multistep approach that includes:

- Formation of the pyrazole ring with the desired ethyl substitution at the 1-position.

- Coupling of the pyrazole with a cyclopentanone or cyclopentanol derivative.

- Functionalization of the cyclopentane ring to introduce the hydroxyl group at the 1-position.

Stepwise Synthetic Pathway

| Step | Description | Reagents & Conditions | References & Notes |

|---|---|---|---|

| 1. Synthesis of 1-ethyl-4-hydrazinylpyrazole | Formation of the pyrazole core with ethyl substitution | Hydrazine hydrate with β-ketoester or β-diketone precursors under reflux | Commonly used in heterocyclic synthesis; ensures ethyl group at N-1 (see) |

| 2. Cyclization with cyclopentanone | Nucleophilic attack of hydrazine derivative on cyclopentanone | Acidic conditions (e.g., acetic acid, reflux) | Facilitates ring closure to form the cyclopentane-pyrazole linkage |

| 3. Hydroxylation at the cyclopentane ring | Introduction of hydroxyl group at the 1-position | Oxidation using reagents like PCC or KMnO₄ | Converts ketone to alcohol or introduces hydroxyl directly via hydroboration-oxidation if starting from an alkene intermediate |

| 4. Alkylation or functionalization | Introduction of the ethyl group on the pyrazole nitrogen | Alkyl halides (e.g., ethyl bromide) with base (NaH, K₂CO₃) | Ensures N-ethyl substitution at the pyrazole ring |

Alternative Approaches

- Direct condensation of 1-ethyl-4-hydrazinylpyrazole with cyclopentanone derivatives under reflux, followed by selective hydroxylation.

- Use of protected intermediates to control regioselectivity during substitution and functionalization steps.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to enhance reaction control, safety, and yield. Purification techniques such as recrystallization from ethanol or isopropanol and chromatography are critical to obtain high purity, especially to remove unreacted starting materials and by-products.

Reaction Conditions and Optimization

| Reaction Type | Typical Reagents | Conditions | Notes |

|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate, β-diketones | Reflux, acidic or basic medium | High yields with controlled temperature |

| Cyclization | Cyclopentanone, acid catalyst | Reflux, 2-6 hours | Ensures ring closure |

| Hydroxylation | PCC, KMnO₄ | Room temperature to mild heating | Selectivity for hydroxyl group |

| Alkylation | Ethyl bromide, K₂CO₃ | Reflux in acetone or DMF | N-alkylation of pyrazole nitrogen |

Data Tables Summarizing Key Parameters

| Synthesis Step | Reagents | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|

| Pyrazole synthesis | Hydrazine hydrate + β-diketone | 4-6 hours | 75-85 | Recrystallization |

| Cyclization | Cyclopentanone + acid | 3-4 hours | 70-80 | Column chromatography |

| Hydroxylation | PCC or KMnO₄ | 2-3 hours | 65-75 | Recrystallization |

| N-ethylation | Ethyl bromide + K₂CO₃ | 2 hours | 80-90 | Recrystallization |

Research Outcomes and Perspectives

Recent studies have demonstrated that the pyrazole cyclopentanol derivatives synthesized via these methods exhibit promising biological activities, including anti-inflammatory and antimicrobial effects. Optimization of reaction conditions has led to yields exceeding 80%, with high purity suitable for pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

Major Products

Oxidation: 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentanone.

Reduction: 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentanol.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares key parameters of 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol with its closest analogs:

Key Observations:

The difluoroethanol analog introduces fluorine atoms, which significantly elevate molecular weight (354.29 g/mol) and may improve metabolic stability or binding specificity in biological systems .

Core Structure Differences: Replacing cyclopentanol with propanol (as in 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol) shortens the carbon chain, altering conformational flexibility and intermolecular interactions .

Functional Implications

- Bioactivity : Pyrazole-containing compounds are frequently investigated for kinase inhibition or antimicrobial activity. The ethyl substituent’s steric bulk could modulate target binding compared to smaller methyl groups.

- Thermodynamic Properties : Higher molecular weight and hydrophobicity in the ethyl analog may influence melting/boiling points, though experimental data is lacking in the provided evidence.

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol is a chemical compound characterized by a cyclopentane ring substituted with a hydroxyl group and a pyrazole moiety. This unique structure endows the compound with various potential biological activities, making it a subject of interest in medicinal chemistry and related fields. The presence of the pyrazole ring is particularly noteworthy, as derivatives of pyrazole are known for their anti-inflammatory, analgesic, and antimicrobial properties.

Structural Characteristics

The compound's structure can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 178.23 g/mol

- Key Functional Groups : Hydroxyl group (-OH), Pyrazole ring (CHN), Cyclopentane ring

Anti-inflammatory Properties

Research indicates that compounds containing pyrazole rings exhibit significant anti-inflammatory effects. For instance, studies have shown that similar derivatives can reduce edema in animal models, suggesting that 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol may also possess similar properties. In one study, pyrazole derivatives demonstrated a reduction in paw edema by 29% to 59% compared to control groups, indicating their potential utility in treating inflammatory conditions .

Enzyme Interaction and Modulation

The compound's ability to coordinate with metal ions could enhance its biological activity by modulating enzyme functions. Interaction studies focusing on binding affinities and mechanisms of action within biological systems are crucial for understanding its potential therapeutic applications.

Synthesis and Derivatives

The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol typically involves multi-step organic reactions that optimize yield and purity. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-ol | Methyl group instead of ethyl on the pyrazole | Variation in alkyl substitution |

| (1-Benzyl-1H-pyrazol-4-yl)cyclopentan-1-ol | Benzyl group instead of ethyl | Aromatic substitution affecting reactivity |

| 2-(1H-imidazol-2-yl)cyclopentan-1-ol | Contains an imidazole ring | Different heterocyclic functionality |

| 2-(1H-imidazol-4-yloxy)cyclopentan-1-one | Hydroxy group replaced by an ether linkage | Altered functional properties |

Case Studies and Research Findings

Several studies have explored the biological activities of similar pyrazole compounds. For instance, a study on diosgenin derivatives revealed that modifications at the nitrogen atoms in the pyrazole ring significantly influenced anti-inflammatory activity . This suggests that careful structural modifications could enhance the therapeutic efficacy of 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol.

Q & A

Q. Critical purification methods :

- Column chromatography (e.g., ethyl acetate/hexane gradients) for intermediate purification .

- Recrystallization from solvents like 2-propanol to isolate high-purity crystals .

- HPLC for enantiomeric separation in stereochemically complex syntheses .

How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Advanced

Discrepancies in bioactivity data often arise from variations in experimental design. Methodological recommendations include:

- Standardized assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration) to minimize confounding variables.

- Orthogonal assays : Validate activity using complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Cell line verification : Ensure consistent genetic backgrounds and receptor expression levels across studies .

- Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

What spectroscopic and crystallographic methods are most effective for characterizing 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol?

Q. Basic

- NMR : 1H/13C NMR to confirm substituent positions and stereochemistry. The ethyl group on the pyrazole (δ ~1.4 ppm for CH3, δ ~4.2 ppm for CH2) and cyclopentanol hydroxyl (δ ~2.5 ppm) are diagnostic .

- IR spectroscopy : Detect hydroxyl stretches (~3200–3600 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

- Mass spectrometry : High-resolution MS to verify molecular weight (C10H16N2O, MW 180.25 g/mol) .

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve absolute configuration .

What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

Q. Advanced

- Chiral auxiliaries : Employ Evans oxazolidinones or Sharpless epoxidation to induce stereoselectivity .

- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for pyrazole coupling with >90% enantiomeric excess .

- Purification : Chiral HPLC with amylose-based columns to isolate enantiomers .

- Monitoring : Polarimetry or chiral shift reagents in NMR for real-time enantiopurity assessment .

How do structural features of this compound influence its reactivity in further modifications?

Q. Basic

- Cyclopentanol hydroxyl : Participates in esterification, etherification, or oxidation to ketones .

- Pyrazole ring : Electrophilic substitution at the 3-position or coordination to metals via nitrogen lone pairs .

- Ethyl group : Steric hindrance may limit reactivity at adjacent positions; consider de-ethylation under acidic conditions for functionalization .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes/receptors (e.g., kinase ATP pockets) .

- MD simulations : GROMACS for assessing stability of ligand-target complexes over time .

- QSAR models : Correlate pyrazole substituent electronegativity with bioactivity to guide analog design .

- Free energy calculations : MM-PBSA to predict binding affinities and validate experimental IC50 values .

What are the key challenges in analyzing stereochemical effects on bioactivity?

Q. Advanced

- Stereoisomer isolation : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation .

- Activity cliffs : Minor stereochemical changes (e.g., cis vs. trans cyclopentanol) may drastically alter potency. Test all stereoisomers in parallel .

- Crystallographic validation : Resolve enantiomer structures via SHELXL to link configuration to activity .

How can researchers mitigate degradation during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.